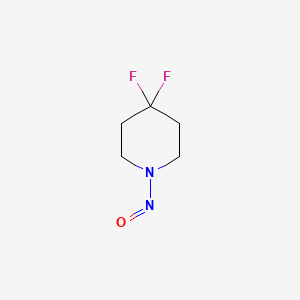

4,4-Difluoro-1-nitrosopiperidine

Description

4,4-Difluoro-1-nitrosopiperidine (C₅H₈F₂N₂O) is a fluorinated piperidine derivative characterized by a nitroso (-N=O) group at the 1-position and two fluorine atoms at the 4-positions of the piperidine ring. Its structural uniqueness arises from the combination of fluorine’s electronegativity and the nitroso group’s reactivity, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C5H8F2N2O |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

4,4-difluoro-1-nitrosopiperidine |

InChI |

InChI=1S/C5H8F2N2O/c6-5(7)1-3-9(8-10)4-2-5/h1-4H2 |

InChI Key |

FFEFLYLLIDMFKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(F)F)N=O |

Origin of Product |

United States |

Preparation Methods

Trifluoro Sulfenyl Morpholine-Mediated Fluorination

A patent (CN111116456B) describes a high-yield fluorination protocol using trifluoro sulfenyl morpholine as the fluorinating agent. The process involves:

-

Protection : -Boc-piperidone is treated with trifluoro sulfenyl morpholine in tetrahydrofuran (THF) under reflux (65–70°C) for 12 hours.

-

Deprotection : The fluorinated intermediate is deprotected using hydrochloric acid (HCl) in methanol, yielding 4,4-difluoropiperidine hydrochloride.

Key Parameters :

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Trifluoro sulfenyl morpholine | 65–70°C | 12 h | 90% |

| 2 | HCl/MeOH | 25°C | 2 h | 95% |

This method avoids hazardous reagents like sulfur tetrafluoride () and diethylaminosulfur trifluoride (DAST), which are associated with lower yields (50–60%) and safety risks.

DAST-Based Fluorination

Older methods employ DAST for fluorination, though they are less efficient:

-

-Boc-piperidone reacts with DAST in dichloromethane at −78°C.

-

After workup, the product is deprotected with HCl.

Limitations :

-

Lower yields (60–70%) due to byproduct formation.

-

DAST’s moisture sensitivity necessitates strict anhydrous conditions.

The introduction of the nitroso group () to 4,4-difluoropiperidine is achieved via nitrosation. Two primary methods are documented:

Nitrosation with Sodium Nitrite in Acidic Media

EvitaChem’s protocol outlines the use of sodium nitrite () in hydrochloric acid (HCl):

-

4,4-Difluoropiperidine is dissolved in aqueous HCl and cooled to 0–5°C.

-

Sodium nitrite is added gradually to avoid exothermic side reactions.

-

The mixture is stirred for 4–6 hours, followed by extraction with dichloromethane and purification via column chromatography.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Time | 4–6 h |

| Yield | 65–75% |

Nitrosolysis with Fuming Nitric Acid

A Royal Society of Chemistry procedure adapts fuming nitric acid () for nitrosolysis:

-

4,4-Difluoropiperidine is added to fuming nitric acid at 0°C.

-

The reaction is warmed to 25°C and stirred for 2 hours.

-

The product is isolated via ice-water quenching, dichloromethane extraction, and column chromatography.

Advantages :

-

Higher nitroso group incorporation due to the strong nitrosating power of .

-

Suitable for large-scale synthesis.

Challenges :

-

Corrosive and hazardous reagent handling.

-

Requires stringent temperature control to prevent over-nitrosation.

Comparative Analysis of Methodologies

Fluorination Efficiency

| Method | Fluorinating Agent | Yield | Safety Profile |

|---|---|---|---|

| Trifluoro sulfenyl morpholine | Morpholine derivative | 90% | High |

| DAST | -derived | 60–70% | Low |

The trifluoro sulfenyl morpholine route outperforms DAST in both yield and safety, making it preferable for industrial applications.

Nitrosation Outcomes

| Method | Nitrosating Agent | Yield | Purity |

|---|---|---|---|

| Sodium Nitrite/HCl | 65–75% | >95% | |

| Fuming | Concentrated acid | 70–80% | 90–95% |

While fuming nitric acid offers marginally higher yields, sodium nitrite is safer and easier to handle in laboratory settings.

Mechanistic Insights

Fluorination Mechanism

The trifluoro sulfenyl morpholine acts as a fluoride donor , replacing the ketone oxygen in -Boc-piperidone via a nucleophilic substitution mechanism. The Boc group stabilizes the intermediate, preventing side reactions.

Nitrosation Mechanism

In acidic conditions, generates nitrous acid (), which decomposes to nitrosonium ion (). This electrophile reacts with the amine group of 4,4-difluoropiperidine, forming the nitroso derivative.

Challenges and Optimization Strategies

-

Byproduct Formation : Elimination products (e.g., alkenes) may form during fluorination. Using bulky fluorinating agents and low temperatures minimizes this.

-

Thermal Instability : The nitroso group decomposes above 25°C. Reactions must be conducted under strict temperature control.

-

Purification : Column chromatography with ethyl acetate/hexane (1:3) effectively isolates the product .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-nitrosopiperidine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 4,4-difluoro-1-nitropiperidine.

Reduction: 4,4-difluoro-1-aminopiperidine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 4,4-difluoro-1-nitrosopiperidine exhibits significant biological activity. Notable findings include:

- Anticancer Properties : Studies have shown that derivatives of nitrosopiperidines can inhibit cancer cell proliferation and induce cytotoxic effects across various cell lines. For instance, research on similar compounds has demonstrated their ability to target specific pathways involved in tumor growth.

- Antimicrobial Activity : The presence of electron-withdrawing groups like fluorine enhances the compound's efficacy against bacterial strains. A study highlighted that piperidine derivatives exhibited strong antimicrobial properties, suggesting potential applications in treating infections .

Applications in Scientific Research

The compound's unique properties have led to its exploration in various research domains:

Medicinal Chemistry

4,4-Difluoro-1-nitrosopiperidine is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases. Its derivatives are synthesized to improve selectivity and reduce side effects associated with traditional therapies .

Materials Science

In materials science, the compound's fluorinated structure allows it to be used as a building block for creating advanced materials with specific properties. This includes applications in polymer chemistry where fluorinated compounds often exhibit enhanced thermal stability and chemical resistance.

Case Studies

Several case studies illustrate the compound's applications:

- Cancer Treatment : A study evaluated the effects of 4,4-difluoro-1-nitrosopiperidine on different cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer drug candidate.

- Antimicrobial Efficacy : Research focused on the antibacterial properties of piperidine derivatives showed that compounds similar to 4,4-difluoro-1-nitrosopiperidine displayed strong activity against resistant bacterial strains, paving the way for new antibiotics .

- Nitroxyl Donors : The compound has been explored as a nitroxyl donor in therapeutic applications, potentially offering benefits in cardiovascular treatments by modulating vasodilation processes .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-nitrosopiperidine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Key Structural and Physicochemical Data :

- Molecular Formula : C₅H₈F₂N₂O .

- SMILES : C1CN(CCC1(F)F)N=O .

- InChIKey : FFEFLYLLIDMFKU-UHFFFAOYSA-N .

- Molecular Weight : 150.13 g/mol .

- Collision Cross-Section (CCS) : Predicted CCS values range from 128.7 Ų ([M-H]⁻) to 138.7 Ų ([M+Na]+), indicating moderate molecular compactness in gas-phase ion mobility spectrometry .

Comparison with Similar Compounds

The structural and functional attributes of 4,4-difluoro-1-nitrosopiperidine can be contextualized against related piperidine derivatives. Below is a comparative analysis:

Structural Analogues and Substitution Effects

Functional Group Impact :

- Trifluoromethyl (-CF₃) : Increases lipophilicity and metabolic stability, as seen in compound 9a, which is designed for pharmaceutical applications .

- Sulfonamide (-SO₂NH₂) : Improves hydrogen-bonding capacity and solubility, making it favorable for enzyme-targeting agents .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectroscopic and Analytical Data

Key Observations :

- The nitroso derivative lacks comprehensive spectroscopic data, hindering direct comparison with well-characterized analogues like 9a .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 4,4-Difluoro-1-nitrosopiperidine?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation. Fluorine NMR (¹⁹F) specifically resolves the electronic environment of fluorine substituents, while ¹H NMR identifies nitroso group interactions. Mass spectrometry (MS) confirms molecular weight (469.89 g/mol) and fragmentation patterns, aligning with the molecular formula C₅H₈F₂N₂O . High-performance liquid chromatography (HPLC) with UV detection ensures purity, particularly for monitoring nitroso group stability during storage.

Q. How should researchers handle 4,4-Difluoro-1-nitrosopiperidine in laboratory settings?

- Methodological Answer: Adhere to GHS hazard classifications: use nitrile gloves, safety goggles, and fume hoods to mitigate skin/eye irritation (H315, H319) and respiratory risks (H335) . Store the compound in inert, airtight containers under refrigeration (2–8°C) to prevent nitroso group decomposition. Emergency protocols include immediate flushing with water for eye/skin exposure and avoiding induced vomiting upon ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for nitroso-containing compounds like 4,4-Difluoro-1-nitrosopiperidine?

- Methodological Answer: Conduct accelerated stability studies under varied conditions (e.g., temperature, humidity, light exposure) using HPLC and FTIR to track degradation products. Cross-validate findings with computational models (e.g., DFT calculations) to predict decomposition pathways. For instance, conflicting thermal stability reports may arise from impurities or solvent interactions; replicate experiments with rigorously purified samples and controlled atmospheres (e.g., nitrogen vs. oxygen) .

Q. What experimental strategies optimize the reactivity of 4,4-Difluoro-1-nitrosopiperidine in nitrosation reactions?

- Methodological Answer: Design kinetic studies to probe nitroso group transfer efficiency under acidic vs. basic conditions. Use in situ monitoring (e.g., Raman spectroscopy) to identify intermediates. Fluorine substituents may sterically hinder reactivity; compare reaction rates with non-fluorinated analogs (e.g., 1-nitrosopiperidine) to isolate electronic vs. steric effects. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (0–60°C) should be systematically tested .

Q. How can computational chemistry enhance understanding of 4,4-Difluoro-1-nitrosopiperidine’s electronic properties?

- Methodological Answer: Perform quantum mechanical calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Compare computed ¹⁹F NMR chemical shifts with experimental data to validate models. Molecular dynamics simulations can elucidate conformational flexibility, particularly the impact of fluorine atoms on ring puckering and nitroso group orientation .

Contradiction Analysis and Experimental Design

Q. How to address conflicting reports on the photostability of 4,4-Difluoro-1-nitrosopiperidine?

- Methodological Answer: Replicate photodegradation experiments using standardized light sources (e.g., UV-A vs. UV-C) and dosimetry. Quantify nitroso group loss via UV-Vis spectroscopy (λmax ~350 nm) and correlate with Arrhenius plots for activation energy. Discrepancies may arise from sample preparation (e.g., dissolved oxygen levels); use degassed solvents and controlled-light chambers to isolate variables .

Q. What analytical techniques differentiate 4,4-Difluoro-1-nitrosopiperidine from its structural analogs?

- Methodological Answer: Combine X-ray crystallography for definitive solid-state structure determination with differential scanning calorimetry (DSC) to compare melting points and polymorphic behavior. Gas chromatography-mass spectrometry (GC-MS) distinguishes volatile byproducts, while tandem MS (MS/MS) isolates fragmentation pathways unique to the difluoro-nitroso moiety .

Notes on Evidence Utilization

- Safety protocols are derived from analogous nitroso compounds in .

- Spectroscopic and computational methods extrapolate from structural data in and .

- Contradiction resolution frameworks align with qualitative research principles in , adapted for chemical contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.